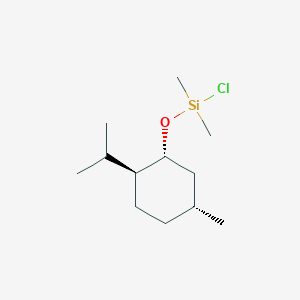
(+)-Chloro(p-menth-3-yloxy)dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-Chloro(p-menth-3-yloxy)dimethylsilane is a specialized organosilicon compound It is characterized by the presence of a chloro group, a p-menth-3-yloxy group, and two dimethyl groups attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Chloro(p-menth-3-yloxy)dimethylsilane typically involves the reaction of p-menth-3-yl alcohol with chlorodimethylsilane in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
[ \text{p-Menth-3-yl alcohol} + \text{Chlorodimethylsilane} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in a batch reactor, and the product is purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(+)-Chloro(p-menth-3-yloxy)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or alcohols, to form new organosilicon compounds.
Hydrolysis: In the presence of water, the chloro group can be hydrolyzed to form a silanol group.
Oxidation: The compound can undergo oxidation reactions to form siloxane bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the HCl byproduct.
Hydrolysis: Water or aqueous solutions are used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used.
Major Products Formed
Substitution Reactions: New organosilicon compounds with various functional groups.
Hydrolysis: Silanol derivatives.
Oxidation: Siloxane compounds.
Applications De Recherche Scientifique
(+)-Chloro(p-menth-3-yloxy)dimethylsilane has several applications in scientific research:
Organic Synthesis:
Materials Science: The compound is used in the synthesis of siloxane-based materials, which have applications in coatings, adhesives, and sealants.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a precursor for bioactive compounds.
Mécanisme D'action
The mechanism of action of (+)-Chloro(p-menth-3-yloxy)dimethylsilane involves the reactivity of the chloro group and the p-menth-3-yloxy group. The chloro group can undergo nucleophilic substitution reactions, while the p-menth-3-yloxy group can participate in various organic transformations. The silicon atom provides a unique reactivity profile, allowing for the formation of siloxane bonds and other silicon-containing structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Chlorobis(p-menth-3-yloxy)(methyl)silane
- Dichloro(p-menth-3-yl)oxysilane
- Acetic acid, p-menth-3-yl ester
Uniqueness
(+)-Chloro(p-menth-3-yloxy)dimethylsilane is unique due to the presence of both a chloro group and a p-menth-3-yloxy group attached to the silicon atom. This combination provides a distinct reactivity profile, making it valuable for specific synthetic applications and the development of novel materials.
Propriétés
Formule moléculaire |
C12H25ClOSi |
|---|---|
Poids moléculaire |
248.86 g/mol |
Nom IUPAC |
chloro-dimethyl-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxysilane |
InChI |
InChI=1S/C12H25ClOSi/c1-9(2)11-7-6-10(3)8-12(11)14-15(4,5)13/h9-12H,6-8H2,1-5H3/t10-,11+,12-/m1/s1 |
Clé InChI |
JXZSEZCMUZKNCK-GRYCIOLGSA-N |
SMILES isomérique |
C[C@@H]1CC[C@H]([C@@H](C1)O[Si](C)(C)Cl)C(C)C |
SMILES canonique |
CC1CCC(C(C1)O[Si](C)(C)Cl)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


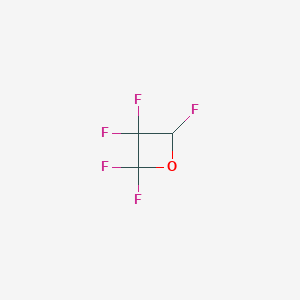
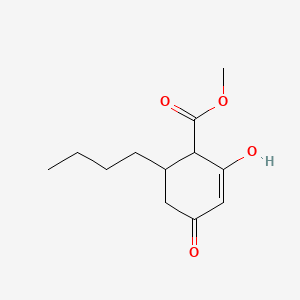
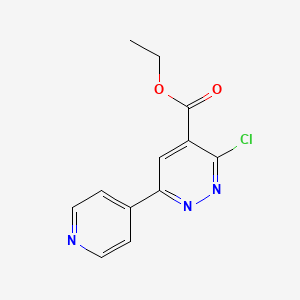
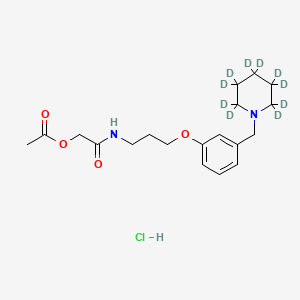

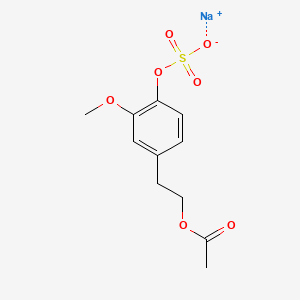
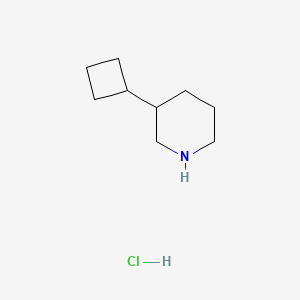
![1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(octahydro-2-oxo-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-3-quinolinecarboxylic Acid](/img/structure/B13433569.png)
![2-[2-[2-[[(4S)-5-[(2-methylpropan-2-yl)oxy]-4-[[18-[(2-methylpropan-2-yl)oxy]-18-oxooctadecanoyl]amino]-5-oxopentanoyl]amino]ethoxy]ethoxy]acetic acid](/img/structure/B13433570.png)
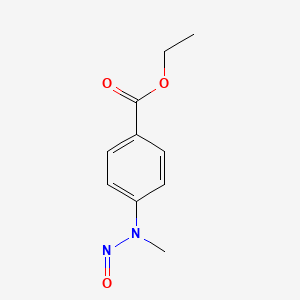
![(S)-(1R,3r,5S)-8-Isopropyl-8-azabicyclo[3.2.1]octan-3-yl 3-Acetoxy-2-phenylpropanoate](/img/structure/B13433590.png)
![3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13433596.png)
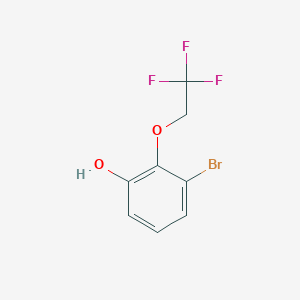
![(2S)-2-amino-5-[[4-oxo-5-[(2S,3R)-2,3,4-trihydroxybutyl]imidazolidin-2-ylidene]amino]pentanoic acid](/img/structure/B13433613.png)
